
9,10-Didehydro Cabergoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Didehydro Cabergoline is a derivative of cabergoline, an ergoline-based compound known for its potent dopamine receptor agonist properties. This compound is primarily used in scientific research and has a molecular formula of C26H35N5O2 with a molecular weight of 449.59 .
Métodos De Preparación
The synthesis of 9,10-Didehydro Cabergoline involves several steps, starting from ergocryptine. The process includes oxidation of the 9,10-dihydrolysergol derivative to the corresponding aldehyde and carboxylic acid . Industrial production methods often involve protecting the secondary amine and indole nitrogen functions of ergoline-8β-carboxylic acid C1-4 alkyl esters as carbamate derivatives, followed by amidation with 3-(dimethylamino)propylamine, reaction with ethyl isocyanate, and deprotection .
Análisis De Reacciones Químicas
9,10-Didehydro Cabergoline undergoes various chemical reactions, including:
Oxidation: Conversion to aldehyde and carboxylic acid derivatives.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst.
Substitution: Reactions involving the substitution of functional groups on the ergoline ring.
Common reagents used in these reactions include activated dimethyl sulfoxide, palladium on carbon, and ethyl isocyanate. Major products formed from these reactions include various ergoline derivatives and intermediates used in further synthesis .
Aplicaciones Científicas De Investigación
Pharmacological Properties
9,10-Didehydro Cabergoline acts primarily on dopamine D2 receptors, leading to inhibition of prolactin secretion. Its long-acting nature allows for less frequent dosing compared to other dopamine agonists like bromocriptine. The compound has shown efficacy in treating conditions associated with elevated prolactin levels, including prolactinomas and other hyperprolactinemic disorders.
Treatment of Hyperprolactinemia
Numerous studies have demonstrated the effectiveness of Cabergoline in normalizing prolactin levels in patients with hyperprolactinemia due to various causes such as pituitary adenomas.
- Study Findings : A large retrospective study involving 455 patients found that Cabergoline normalized serum prolactin levels in 86% of cases, with significant tumor shrinkage observed in 67% of patients .
Study Type | Patient Count | Normalization Rate | Tumor Shrinkage Rate |
---|---|---|---|
Retrospective | 455 | 86% | 67% |
Management of Prolactinomas
Cabergoline is often the first-line treatment for prolactinomas, particularly in patients who are intolerant or resistant to bromocriptine.
- Case Study : In a case series involving 12 men with giant prolactinomas, Cabergoline led to normalization of serum prolactin levels in ten patients within an average of 25 months .
Patient Count | Initial PRL Level (ng/ml) | Normalization Time (months) |
---|---|---|
12 | 14,393 ± 14,579 | 1-84 |
Inhibition of Lactation
Cabergoline has been utilized for lactation inhibition in specific clinical scenarios such as stillbirth or neonatal death.
- Evaluation Findings : A retrospective drug use evaluation indicated that Cabergoline was effectively used to inhibit lactation in mothers facing these circumstances, highlighting its role beyond endocrine disorders .
Comparative Efficacy with Other Treatments
When compared to bromocriptine, Cabergoline has shown superior efficacy and tolerability. In a study comparing both drugs:
- Discontinuation Rates : Only 3 patients discontinued Cabergoline due to side effects compared to a significantly higher rate for bromocriptine .
Treatment Type | Discontinuation Rate (%) |
---|---|
Cabergoline | 3 |
Bromocriptine | Higher |
Side Effects and Tolerability
While Cabergoline is generally well-tolerated, some patients report side effects such as nausea and dizziness. However, these often diminish over time.
Mecanismo De Acción
The mechanism of action of 9,10-Didehydro Cabergoline involves its interaction with dopamine D2 receptors. It acts as a dopamine receptor agonist, inhibiting adenylyl cyclase activity, reducing intracellular cyclic adenosine monophosphate levels, and blocking inositol trisphosphate-dependent calcium release from intracellular stores . This leads to decreased prolactin secretion from lactotroph cells in the pituitary gland .
Comparación Con Compuestos Similares
9,10-Didehydro Cabergoline is similar to other ergoline derivatives such as:
Cabergoline: A potent dopamine receptor agonist used in treating hyperprolactinemia and Parkinson’s disease.
Ergoline: The parent compound of many alkaloids with various pharmacological properties.
Lysergic Acid Diethylamide (LSD): A semi-synthetic derivative known for its psychedelic effects.
What sets this compound apart is its specific structural modifications, which enhance its stability and efficacy as a research compound .
Propiedades
IUPAC Name |
(6aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9-tetrahydro-5aH-indolo[4,3-fg]quinoline-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,14,16,18-19,23H,1,6,8,11-13,15,17H2,2-4H3,(H,27,33)/t18?,19?,23-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKVVZPJQAWKPW-MTNXOHHFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CN(C2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CN([C@@H]2CC3C=NC4=CC=CC(=C34)C2=C1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.